Uncontrolled hydrogen release from ammonia borane (borazine impurity) or rapid hydrolysis of NaBH₄ in protic media compromises material synthesis. Ethylenediaminebisborane (EDAB) solves this with a dimeric, stable solid structure. • Superior thermal stability: multi-stage H₂ release above 80°C without borazine. • Hydrolytic stability: catalyst-controlled H₂ generation in water/alcohols. • Single-source CVD precursor for uniform BCN films. • Consistent electroless plating bath kinetics for unique metal-boron alloys. Globally stocked, ready for immediate shipment.
Ethylenediaminebisborane (EDAB) is a solid, dimeric amine borane complex recognized for its high hydrogen content and utility as a chemical reducing agent and a precursor for boron-containing advanced materials. [REFS-1, REFS-2] As a stable, solid source of borane, it offers distinct handling and reactivity characteristics compared to gaseous diborane or other liquid and solid borane complexes. Its procurement is often driven by applications requiring specific thermal decomposition profiles for hydrogen release or controlled reducing power in specialized chemical synthesis and materials science.
Direct substitution of Ethylenediaminebisborane (EDAB) with more common boranes like ammonia borane (AB) or sodium borohydride (NaBH₄) frequently leads to process failure or suboptimal performance. AB exhibits a lower thermal decomposition temperature and can release volatile byproducts like borazine, which is undesirable in high-purity hydrogen streams or material synthesis. [REFS-1, REFS-2] Conversely, NaBH₄ is highly reactive and unstable in aqueous or protic solvents, undergoing rapid, often uncontrolled hydrolysis, whereas EDAB offers significantly greater stability, allowing for controlled, catalyst-mediated reactions. [3] The unique dimeric structure of EDAB, with two BH₃ groups bridged by an ethylenediamine linker, dictates a specific multi-stage thermal decomposition and reactivity profile that cannot be replicated by these simpler, monomeric substitutes. [1]
Ethylenediaminebisborane (EDAB) demonstrates significantly higher thermal stability compared to ammonia borane (AB), a common benchmark for chemical hydrogen storage. Isothermal kinetic analysis shows that EDAB is more stable than AB at temperatures below 100°C. [1] While AB begins to release H₂ around 85°C, the primary decomposition of neat EDAB requires higher temperatures, often initiating closer to 120-140°C, with major release events occurring at even higher temperatures. [REFS-1, REFS-2] This delayed onset provides a wider operational window for applications where stability at moderate temperatures is critical before hydrogen release is triggered.
| Evidence Dimension | Thermal Stability / Onset of Hydrogen Release |
| Target Compound Data | More stable than AB below 100°C; H₂ release rates are faster than AB above 120°C. [<a href="https://pubs.acs.org/doi/abs/10.1021/jp2032014" target="_blank">1</a>] |
| Comparator Or Baseline | Ammonia Borane (AB): Begins to release H₂ at approximately 85°C. [<a href="https://doi.org/10.1016/j.ijhydene.2019.03.111" target="_blank">3</a>] |
| Quantified Difference | EDAB possesses a higher thermal threshold for decomposition, providing a distinct operational temperature window compared to AB. |
| Conditions | Isothermal kinetic analysis and thermogravimetric analysis (TGA) of solid-state neat compounds. |
For precursor applications or hydrogen storage systems, this higher thermal stability prevents premature decomposition and allows for more precise temperature-gated release of hydrogen.
Unlike sodium borohydride (NaBH₄), which undergoes rapid and often uncontrollable hydrolysis in water and protic solvents, Ethylenediaminebisborane offers substantially improved stability. [1] Alkaline aqueous solutions of NaBH₄ are known to decompose, releasing hydrogen gas, with the rate increasing at lower pH and higher temperatures. [1] In contrast, EDAB's stability allows it to be used in systems where controlled, catalyst-mediated hydrogen release or reduction is required without immediate, wasteful reaction with the solvent. This stability is critical for applications like controlled hydrogen generation or selective reductions where water is present.
| Evidence Dimension | Stability in Aqueous/Protic Solvents |
| Target Compound Data | Relatively stable in the absence of a catalyst, allowing for controlled, triggered reactions. |
| Comparator Or Baseline | Sodium Borohydride (NaBH₄): Highly reactive with water and protic solvents, leading to rapid, uncatalyzed hydrolysis and H₂ evolution. [REFS-1, REFS-2] |
| Quantified Difference | Qualitatively significant; NaBH₄ requires highly alkaline conditions (e.g., pH > 10) for temporary stabilization, whereas EDAB is inherently more resistant to hydrolysis under neutral or mild conditions. |
| Conditions | Aqueous or protic solvent systems at ambient to moderate temperatures. |
This allows for the design of stable, single-pot reaction systems and fuel cartridges for hydrogen-on-demand applications, which is impractical with highly water-reactive NaBH₄.
Ethylenediaminebisborane serves as a competent borane-based reducing agent in electroless plating, a role conventionally filled by dimethylamine borane (DMAB). [1] While DMAB is a well-established standard, the choice of reducing agent directly impacts bath stability, plating rate, and the composition (boron content) of the deposited metal-boron alloy film. [REFS-2, REFS-3] The distinct chemical structure of EDAB offers a different kinetic profile for the catalytic oxidation at the substrate surface, providing a key process variable for optimizing deposit properties like hardness, corrosion resistance, or electrical resistivity, which are directly linked to boron incorporation. [3]
| Evidence Dimension | Functionality as a Reducing Agent in Electroless Plating |
| Target Compound Data | Demonstrated capability as a borane source for electroless deposition. |
| Comparator Or Baseline | Dimethylamine borane (DMAB): Industry-standard reducing agent for depositing Co-B, Ni-B, and other metal-boron alloys. [REFS-2, REFS-3] |
| Quantified Difference | Structural difference leads to altered reactivity, providing a means to tune bath performance and final deposit composition compared to standard DMAB formulations. |
| Conditions | Aqueous electroless plating baths for metal-boron alloy deposition. |
For process engineers in surface finishing, EDAB provides an alternative to DMAB to tune and optimize the properties of electrolessly deposited films where standard DMAB formulations do not meet specific performance criteria.
Ethylenediaminebisborane is a suitable single-source precursor for the synthesis of advanced materials like boron carbonitride (BCN) via methods such as Chemical Vapor Deposition (CVD). Unlike using separate boron and nitrogen sources (e.g., diborane and ammonia) or precursors that lack carbon, EDAB contains B, N, C, and H atoms in a fixed stoichiometric ratio within a single molecule. This molecular-level integration facilitates more uniform incorporation of all three elements into the final material, offering better control over composition and homogeneity compared to multi-source precursor systems. [1]
| Evidence Dimension | Precursor Suitability for BCN Synthesis |
| Target Compound Data | Contains B, N, and C in a fixed intramolecular ratio, enabling use as a single-source precursor. |
| Comparator Or Baseline | Multi-source precursors (e.g., B₂H₆ + NH₃ + CH₄) or carbon-free amine boranes (e.g., NH₃BH₃). |
| Quantified Difference | Offers stoichiometric control at the molecular level, which is difficult to achieve with mixed gas-phase precursors. |
| Conditions | Thermal decomposition processes such as Chemical Vapor Deposition (CVD) or pyrolysis. |
This simplifies process control and improves the reproducibility of BCN film or powder synthesis, a key consideration for procurement in electronics and advanced materials manufacturing.
Where process temperatures may exceed 80°C but must remain below the hydrogen release trigger point, EDAB's superior thermal stability over ammonia borane makes it the appropriate choice for a solid hydrogen carrier. [1]
For applications requiring the generation of hydrogen from a stable solid in the presence of water or alcohols, EDAB's high hydrolytic stability offers a significant advantage over the highly reactive sodium borohydride, enabling catalyst-controlled H₂ release. [2]
In the chemical vapor deposition (CVD) or pyrolysis of BCN materials, using EDAB as a single-source precursor simplifies vapor delivery and can lead to more uniform elemental distribution compared to processes relying on mixtures of separate boron, nitrogen, and carbon sources.
As an alternative to DMAB, EDAB can be used by process chemists and materials scientists to systematically modify the kinetics and deposition characteristics of electroless plating baths to achieve specific metal-boron alloy properties not attainable with standard formulations.
Flammable;Irritant